REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1([CH2:16][NH2:17])[CH2:8][CH2:7][N:6]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:5][CH2:4]1.CO.OO.[O-]Cl.[Na+]>O>[CH2:9]([N:6]1[CH2:5][CH2:4][C:3]2([CH2:2][N:1]=[N:17][CH2:16]2)[CH2:8][CH2:7]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4|
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Name
|
|
Quantity
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2.48 g
|
Type
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reactant
|
Smiles
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NCC1(CCN(CC1)CC1=CC=CC=C1)CN
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Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
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The mixture was extracted 2 times with DCM
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over Na2SO4
|
Type
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FILTRATION
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Details
|
filtrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2(CN=NC2)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |